N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
This compound features a 2-chloro-5-(trifluoromethyl)phenyl group linked via an acetamide backbone to a sulfanyl-substituted 5-phenylimidazole. The imidazole ring and sulfanyl bridge may facilitate hydrogen bonding or π-π stacking with biological targets, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS/c19-13-7-6-12(18(20,21)22)8-14(13)24-16(26)10-27-17-23-9-15(25-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIVQLMNUBRCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is a precursor of DNA.
Mode of Action
It is believed to interact with its target, thymidylate synthase, and potentially inhibit its function. This could lead to a decrease in the synthesis of dTMP, thereby affecting DNA replication and cell division.
Biochemical Pathways
The compound’s interaction with Thymidylate synthase affects the dTMP synthesis pathway . This pathway is critical for DNA replication and repair. By inhibiting Thymidylate synthase, the compound could potentially disrupt these processes, leading to cell cycle arrest and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential inhibitory effect on Thymidylate synthase. This could lead to a decrease in dTMP synthesis, disruption of DNA replication and repair, cell cycle arrest, and ultimately, cell death.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H16ClF3N4OS
- Molecular Weight : 525.32 g/mol
- IUPAC Name : this compound
The presence of a trifluoromethyl group , a chlorine atom , and a sulfanyl linkage suggests potential for diverse biological interactions, particularly in enzyme inhibition and receptor binding.
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Cytotoxic Activity : The imidazole ring is known for its role in cytotoxicity against cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.
- Antimicrobial Properties : The compound's structural components suggest potential activity against bacterial strains. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The presence of the thiazole or thiadiazole moieties often correlates with enzyme inhibition, particularly in pathways related to cancer and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| Antibacterial | Staphylococcus aureus | 2 | |
| Antifungal | Candida albicans | 10 |
Case Study 1: Antitumor Activity
In a study examining various thiazole derivatives, it was found that compounds structurally similar to this compound exhibited significant cytotoxic effects on human cancer cell lines. The IC50 values were lower than those of standard chemotherapeutics like doxorubicin, highlighting the potential of these compounds as antitumor agents .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of related compounds against multiple bacterial strains. Notably, the compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to established antibiotics . This suggests a potential role in treating resistant infections.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in determining the biological activity of compounds like this compound. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as trifluoromethyl enhances cytotoxic activity by stabilizing transition states during enzymatic reactions .
- Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic interactions play a crucial role in binding affinity to target proteins, which is essential for both anticancer and antimicrobial activities .
Scientific Research Applications
Antiviral Applications
Recent studies have indicated that compounds containing imidazole and thioether functionalities exhibit antiviral properties. The structure of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide suggests potential efficacy against various viral infections.
- Mechanism of Action: The imidazole moiety may interfere with viral replication processes, while the trifluoromethyl group enhances the compound's ability to penetrate cellular membranes.
Case Study: Inhibition of Viral Replication
In vitro studies have demonstrated that derivatives with similar structures can inhibit the activity of RNA polymerases involved in viral replication. For example, compounds that target HCV NS5B RNA polymerase have shown IC50 values indicating strong antiviral activity .
Anticancer Potential
The compound's unique structure allows it to engage with multiple biological pathways relevant to cancer treatment. The presence of the phenyl and imidazole groups suggests potential interactions with targets involved in cell proliferation and apoptosis.
- Mechanism of Action: It may induce apoptosis in cancer cells through mitochondrial pathways or inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research has shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer. For instance, a study reported that certain thiazolidinone derivatives demonstrated significant inhibition of cancer cell growth, suggesting that this compound could have similar effects .
Antimicrobial Activity
The thioether and imidazole components are also associated with antimicrobial properties. Compounds with similar scaffolds have been evaluated for their effectiveness against bacterial strains.
- Mechanism of Action: These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymatic processes within bacterial cells.
Case Study: Efficacy Against Resistant Strains
A study highlighted the effectiveness of thioether-containing compounds against multidrug-resistant strains of bacteria, demonstrating their potential as new antimicrobial agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and binding affinity |
| Imidazole Moiety | Enhances biological activity against viral targets |
| Thioether Linkage | Contributes to antimicrobial properties |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure shares key motifs with several analogs (Table 1):
Key Observations :
- Trifluoromethyl Phenyl Groups: Analogs with trifluoromethyl groups (e.g., ) show enhanced metabolic stability compared to non-fluorinated variants.
- Sulfanyl vs.
- Imidazole Modifications : The 5-phenyl substitution on imidazole in the target compound contrasts with methyl-phenylimidazole in , which may alter steric interactions in biological systems.
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide?
The synthesis typically involves sequential functionalization:
- Imidazole ring formation : Cyclization of precursors (e.g., thiourea derivatives) under acidic/basic conditions.
- Sulfanyl linkage introduction : Reaction of the imidazole-thiol intermediate with 2-chloroacetamide derivatives using bases like K₂CO₃ in polar solvents (e.g., DMF or ethanol) .
- Final acetamide coupling : Nucleophilic substitution between the sulfanyl-imidazole intermediate and 2-chloro-5-(trifluoromethyl)aniline under reflux conditions .
Q. Critical Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Imidazole formation | NH₄Cl/EtOH, 80°C | ~60-70% |
| Sulfanyl linkage | K₂CO₃, DMF, 4h reflux | ~75-85% |
| Acetamide coupling | Dry acetone, 12h reflux | ~65% |
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C5 of phenyl, imidazole-proton shifts) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 480.05) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How do the chloro-trifluoromethylphenyl and imidazole-sulfanyl groups influence chemical reactivity?
- Electrophilic substitution : The electron-withdrawing trifluoromethyl group directs electrophiles to the phenyl ring’s meta position .
- Nucleophilic attack : The sulfanyl (-S-) group participates in thiol-disulfide exchange or oxidation to sulfoxides under mild oxidizing conditions .
- Imidazole ring : Basic nitrogen sites enable coordination with metal ions or protonation in acidic media, altering solubility .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and which software tools are recommended?
- Data collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) to minimize thermal motion .
- Refinement : Use SHELXL for small-molecule refinement (e.g., resolving disorder in trifluoromethyl groups) .
- Visualization : ORTEP-3 for generating thermal ellipsoid diagrams to validate bond lengths/angles .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase COX-1/2) using PDB structures .
- DFT calculations : Gaussian09 for HOMO-LUMO analysis to assess electron distribution and reactivity (e.g., MESP maps showing nucleophilic regions) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Q. How should researchers address discrepancies in biological activity data across studies?
- Control experiments : Verify compound stability under assay conditions (e.g., HPLC monitoring for degradation) .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to ensure reproducibility of EC₅₀ values .
- Meta-analysis : Compare solvent systems (DMSO vs. cyclodextrin formulations) to resolve solubility-related contradictions .
Q. What strategies improve aqueous solubility for in vivo studies?
Q. Which in vitro models are suitable for preliminary toxicity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
